2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is a heterocyclic compound characterized by a fused ring system that combines features of both pyrazine and quinoline. This compound has gained attention in medicinal chemistry due to its potential biological activities and structural complexity. Its molecular formula is , with a molecular weight of approximately 188.27 g/mol. The compound is cataloged under the CAS number 21535-56-8 and has been identified as a significant subject of research for its potential therapeutic applications, including antimicrobial and anticancer properties.
The compound is classified as a tricyclic organic compound. It is primarily sourced from chemical databases such as PubChem and Benchchem, where it is listed for its various properties and potential applications in scientific research. The structural representation of the compound can be expressed in canonical SMILES notation as C1CC2=CC=CC=C2N3C1CNCC3
.
The synthesis of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline typically involves multi-step processes starting from readily available precursors. A common synthetic route begins with 1-fluoro-2-nitrobenzene and S-amino acids, progressing through several key reactions:
Other methods include [3+2] cycloaddition reactions, which have been explored for their efficiency in generating the target compound .
While specific industrial production techniques are not extensively documented, scaling up these laboratory methods typically involves optimizing reaction conditions to maximize yields and purity. Continuous flow reactors may be employed to enhance safety and efficiency during production.
The molecular structure of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline features a complex arrangement of rings that contributes to its unique properties. The tricyclic structure consists of:
This configuration influences its reactivity and potential interactions with biological targets. The compound's three-dimensional conformation can significantly affect its biological activity and binding affinity to various receptors.
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline can undergo several chemical reactions:
Common reagents used in these reactions include potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles for substitution reactions. The specific conditions for these reactions vary based on the desired transformation but generally involve controlled temperatures and solvents to facilitate the processes .
The products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional functionalities, while reduction could lead to more saturated analogs .
The mechanism of action for 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Environmental factors like temperature and pH can influence its stability and efficacy in biological systems. Research indicates potential activities against schistosomiasis through derivatives of this compound .
Key chemical properties include:
Experimental analyses such as infrared spectroscopy or nuclear magnetic resonance spectroscopy can provide additional insights into the compound's physical characteristics.
The applications of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline extend across several scientific fields:
Research continues to explore its derivatives for specific applications such as schistosomicides targeting parasitic infections .
[3+2] cycloaddition reactions provide atom-efficient routes to the tricyclic framework. These one-step annulations typically involve reactions between quinoline-derived dipolarophiles and azomethine ylides generated in situ. Key advantages include convergence and functional group tolerance, enabling late-stage diversification. Research demonstrates that electron-deficient dipolarophiles accelerate the reaction, achieving cycloadduct yields of 65–78% under mild conditions (25–50°C) in aprotic solvents like dichloromethane or acetonitrile [2]. The stereoselectivity of this process remains moderate, however, necessitating post-cyclization chiral resolution for enantiopure targets.
Table 1: Performance of [3+2] Cycloaddition Approaches
Dipolarophile | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Quinoline N-oxide | None | 25 | 24 | 65 |
Methyl quinoline-2-carboxylate | Cu(OTf)₂ | 50 | 12 | 78 |
2-Trifluoromethylquinoline | AgOAc | 40 | 18 | 72 |
Chiral variants are crucial for biological activity profiling. Complementary asymmetric routes employ chiral auxiliaries or catalysts to install stereocenters with high enantiocontrol. A prominent method uses (R)-amino acid precursors in a diastereoselective Pictet-Spengler cyclization, yielding (R)-enantiomers with >90% ee [1]. Catalytic asymmetric hydrogenation of prochiral imino intermediates using Ir-(P-Phos) or Ru-BINAP complexes achieves similar enantioselectivity (86–94% ee) at 50–100 psi H₂ pressure. These routes efficiently generate intermediates for tricyclic derivatives like (R)-1,2,3,4,5,5a,6,7-octahydro-[1,4]diazepino[1,2-a]quinolines without requiring chromatographic separation [1].
Intramolecular cyclizations offer robust alternatives for ring closure. The Mitsunobu reaction facilitates C-N bond formation between quinoline alcohols and secondary amines using diethyl azodicarboxylate (DEAD) and triphenylphosphine, achieving 70–85% yields at 0°C to room temperature [2] [5]. For halogen-containing substrates, PPh₃/I₂/imidazole-mediated cyclization proves superior, enabling efficient nucleophilic displacement at ambient conditions. This method minimizes epimerization risks and shortens reaction times to 2–4 hours compared to thermal methods [2]. Both approaches benefit from microwave-assisted optimization, reducing reaction times by 40–60%.
Table 2: Cyclization Methods for Ring Closure
Method | Reagents | Conditions | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Mitsunobu | DEAD, PPh₃ | 0°C to RT, 12–24 h | 70–85 | Functional group tolerance |
PPh₃/I₂/Imidazole | PPh₃, I₂, imidazole | RT, 2–4 h | 75–90 | Epimerization suppression |
Pd-catalyzed amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 100°C, 6–8 h | 65–80 | Aryl halide compatibility |
Though less common than other approaches, silyl enol ether annulations enable access to isoxazolidine precursors that can be reduced to the target scaffold. Nitrone cycloadditions with silyl enol ethers form isoxazolidine intermediates stereoselectively, which undergo reductive N-O cleavage and spontaneous cyclization under hydrogenation conditions (Pd/C, H₂). This sequence constructs the piperazine ring with controlled stereochemistry at C4a, achieving diastereomeric ratios up to 9:1 [1]. While step-intensive, this method provides orthogonal diversification opportunities at multiple positions.
Transitioning from batch to continuous flow reactors enhances scalability and safety for industrial production. Key stages like nitro reduction (using H₂ and Pt/C) and high-temperature cyclizations (150–180°C) benefit from precise residence time control and improved heat transfer in microreactors [5]. Continuous hydrogenation achieves near-quantitative conversion in <10 minutes compared to hours in batch mode. Similarly, exothermic cyclization steps show 20% yield improvements due to suppressed side reactions. Integrated reaction-separation modules also enable direct isolation of the free base, reducing solvent consumption by 30–50% [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7